1-((4-chlorophenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Description
1-((4-Chlorophenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring a fused imidazo[4,5-b]quinoxaline core. The molecule is substituted at the 1-position with a 4-chlorophenylsulfonyl group and at the 3-position with a thiophen-2-ylmethyl moiety. The sulfonyl group enhances metabolic stability and influences electronic properties, while the thiophene ring contributes to π-π stacking interactions and modulates lipophilicity. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors such as GLP1R and enzymes implicated in cancer .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S2/c21-14-7-9-16(10-8-14)29(26,27)25-13-24(12-15-4-3-11-28-15)19-20(25)23-18-6-2-1-5-17(18)22-19/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAFREJVQIXLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=C(C=C4)Cl)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-chlorophenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline, a compound with the molecular formula and a molecular weight of approximately 442.94 g/mol, is recognized for its diverse biological activities. This compound is part of a broader class of quinoxaline derivatives that have shown promise in various therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
The biological activity of this compound can be attributed to its structural features, which facilitate interactions with biological targets such as enzymes and receptors. The presence of the sulfonyl group is known to enhance solubility and bioavailability, while the imidazoquinoxaline moiety contributes to its potential as a kinase inhibitor.
Antiviral Activity
Research has indicated that quinoxaline derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit the replication of various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV). A study demonstrated that certain quinoxaline derivatives could inhibit viral DNA synthesis at concentrations as low as 1 mM, showcasing their potential in antiviral therapy .
Anticancer Properties
The anticancer activity of this compound is supported by evidence from several studies that have explored the structure-activity relationship (SAR) of quinoxaline derivatives. Notably:
- In vitro studies have shown that related compounds exhibit growth inhibition against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 0.5 to 10 µM.
- Mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK/ERK pathways .
Anti-inflammatory Effects
Quinoxaline derivatives have also been noted for their anti-inflammatory properties. The incorporation of specific substituents has been linked to enhanced inhibition of pro-inflammatory mediators. For example:
- Compounds with a similar structure demonstrated significant inhibition of lipoxygenase (LOX) activity, which is crucial in the inflammatory response.
- In vivo studies indicated a reduction in edema in animal models treated with quinoxaline derivatives at doses ranging from 10 to 50 mg/kg .
Case Study 1: Antiviral Activity Assessment
A study evaluated the antiviral efficacy of several quinoxaline derivatives against HSV-1. The findings revealed that compounds with structural analogs to this compound significantly reduced viral titers in infected cell cultures.
Case Study 2: Cancer Cell Line Testing
In a comparative study involving various cancer cell lines, it was found that the compound exhibited a notable cytotoxic effect on MCF-7 cells. The mechanism was attributed to apoptosis induction mediated by caspase activation.
Summary Table of Biological Activities
| Activity Type | Description | IC50/Effective Concentration |
|---|---|---|
| Antiviral | Inhibition of HSV replication | ~1 mM |
| Anticancer | Growth inhibition in MCF-7 and HeLa cell lines | 0.5 - 10 µM |
| Anti-inflammatory | Inhibition of lipoxygenase activity | 10 - 50 mg/kg |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Analogous Compounds
*Hypothetical formula based on parent structure.
†Estimated based on analogous thiophene-containing compounds.
Key Observations :
Lipophilicity (XLogP3) :
- The trifluoromethylphenyl analog (XLogP3 = 5.6) exhibits the highest lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- The thiophen-2-ylmethyl substituent in the target compound balances moderate lipophilicity (XLogP3 ~4.2), favoring both absorption and solubility.
The target compound and 3-isopropoxypropyl analog (446.95–454.94 g/mol) comply with drug-likeness criteria .
Therapeutic Implications :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-((4-chlorophenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline, and how can reaction yields be optimized?
- Methodology :
- A multi-step synthesis is typically employed, starting with functionalization of the quinoxaline core. Sulfonylation at the 1-position using 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) is critical .
- Thiophene-2-ylmethyl substitution at the 3-position can be achieved via alkylation or nucleophilic aromatic substitution, depending on the leaving group (e.g., halogen or nitro).
- Optimize yields by controlling temperature (e.g., reflux in ethanol at 80°C) and stoichiometric ratios (1:1.2 for sulfonylation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Use 1H/13C NMR to confirm substitution patterns (e.g., sulfonyl and thiophenemethyl groups) and assess diastereomeric ratios if chiral centers exist .
- High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy).
- HPLC with a C18 column (acetonitrile/water mobile phase) monitors purity (>95% required for biological assays) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodology :
- Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative potential .
- Pair with enzyme inhibition studies (e.g., kinase or protease targets) to identify mechanistic pathways. Use positive controls (e.g., staurosporine for kinases) to validate assay conditions .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR or PI3K) from the PDB. Focus on binding affinity (ΔG) and key residues (e.g., sulfonyl group interactions with lysine or arginine) .
- Validate predictions with molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes over 50–100 ns trajectories .
Q. What strategies resolve contradictions in experimental vs. computational bioactivity data?
- Methodology :
- Cross-validate computational models with mutagenesis studies (e.g., alanine scanning of predicted binding residues) to confirm critical interactions .
- Re-examine assay conditions (e.g., buffer pH, ATP concentration in kinase assays) to ensure alignment with physiological environments .
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile discrepancies between predicted and observed IC50 values .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodology :
- Systematically modify substituents:
- Replace the 4-chlorophenylsulfonyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
- Substitute thiophen-2-ylmethyl with bulkier heterocycles (e.g., benzothiophene) to probe steric effects on target binding .
- Use QSAR models (e.g., CoMFA or CoMSIA) to correlate structural features with activity trends. Validate with synthetic analogs .
Q. What analytical techniques quantify stability under physiological conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
